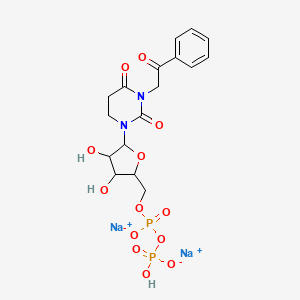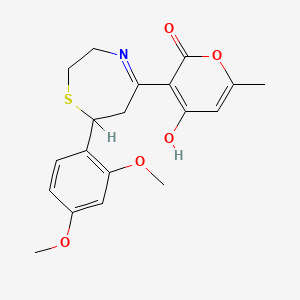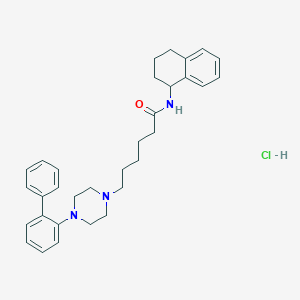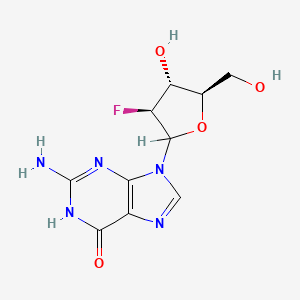
9-(2-Desoxi-2-fluoroarabinofuranosil)guanina
Descripción general
Descripción
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (F-araG) is a modified nucleoside that is widely used in biochemistry and molecular biology research. F-araG has been shown to be a valuable tool in exploring the structure and function of DNA, RNA, and proteins. It has also been used in the synthesis of modified nucleic acids, such as aptamers and siRNAs. In addition, F-araG is an important component of antiviral and anticancer therapies.
Aplicaciones Científicas De Investigación
Imágenes de la Activación de Células T con PET
9-(2-Desoxi-2-fluoroarabinofuranosil)guanina: se ha utilizado en la síntesis de 2′-Desoxi-2′-[18F]Fluoro-9-β-D-Arabinofuranosilguanina ([18F]F-AraG), un nuevo agente para la obtención de imágenes de la activación de células T utilizando Tomografía por Emisión de Positrones (PET) {svg_1}. Este compuesto es un análogo de la guanosina con eficacia probada en el tratamiento de la enfermedad linfoblástica de células T. La versión radiofluorada, [18F]F-AraG, ha mostrado resultados prometedores en experimentos preliminares de captación celular, lo que indica su potencial como agente de imagenología PET para células T {svg_2}.
Aplicaciones Antivirales
Los derivados de purina fluorados, incluida la This compound, se ha informado que poseen propiedades antivirales {svg_3}. Estos compuestos se han explorado por su potencial para inhibir virus, incluido el VIH-1, debido a sus fuertes propiedades bioactivas. El efecto de extracción de electrones del átomo de flúor juega un papel significativo en la mejora de la estabilidad química y la actividad enzimática de estos sustratos {svg_4}.
Toxicidad Selectiva de Células T
Este compuesto exhibe toxicidad selectiva hacia las células T, que se ha observado por su potencial en aplicaciones de tratamiento in vitro para linfoblastos T {svg_5}. La toxicidad selectiva lo convierte en un candidato para terapias dirigidas contra enfermedades que involucran células T, como ciertas leucemias linfoblásticas.
Síntesis de Sondas PET
El enfoque de fluoración directa utilizado para sintetizar [18F]F-AraG también puede ser aplicable para crear otras sondas PET importantes. Estas incluyen [18F]FEAU, [18F]FMAU y [18F]FBAU, que actualmente se sintetizan a través de múltiples pasos que involucran largos procesos de purificación {svg_6}. Simplificar la síntesis de estas sondas podría avanzar significativamente el campo de la imagenología molecular.
Estudios de Estabilidad Química y Actividad Enzimática
El fuerte efecto de extracción de electrones del átomo de flúor en This compound afecta tanto la estabilidad química como la actividad enzimática del compuesto. Esto lo convierte en un tema valioso para la investigación en los campos de la química y la bioquímica, particularmente en la comprensión de las interacciones entre los compuestos fluorados y los sistemas biológicos {svg_7}.
Direcciones Futuras
Mecanismo De Acción
Target of Action
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, also known as 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, is a guanosine analog . Its primary target is the enzyme purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .
Mode of Action
The compound interacts with its target, purine nucleoside phosphorylase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the purine salvage pathway . As a result, DNA and RNA synthesis in the cells is affected .
Biochemical Pathways
The inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purine nucleotides for new DNA and RNA synthesis . The disruption of this pathway leads to a decrease in the availability of purine nucleotides, thereby affecting DNA and RNA synthesis .
Pharmacokinetics
The compound is known to be stable to purine nucleoside phosphorylase cleavage , suggesting that it may have good bioavailability
Result of Action
The inhibition of DNA and RNA synthesis by 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine leads to cytotoxic effects in cells . Specifically, it has been found to be cytotoxic in a T-cell line . The compound’s action results in an inhibition of DNA synthesis, as judged by the reduced incorporation of labeled thymidine into DNA, while RNA and protein syntheses are unaffected .
Análisis Bioquímico
Biochemical Properties
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine interacts with various enzymes and proteins. It is known to exhibit selective T-cell toxicity . The strong electron-withdrawing effect of fluorine of a fluorinated substrate has a major effect on the chemical stability and enzymatic activity of the substrate .
Cellular Effects
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine has been shown to have effects on various types of cells and cellular processes. Preliminary cell uptake experiments showed that both a CCRF-CEM leukemia cell line and activated primary thymocytes take up the compound .
Molecular Mechanism
The molecular mechanism of action of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine over time in laboratory settings have been studied. The compound has been successfully synthesized by direct fluorination of an appropriate precursor of a guanosine nucleoside .
Propiedades
IUPAC Name |
2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZARPLRQRNNX-VPRFCXCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908651 | |
| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103884-98-6 | |
| Record name | 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103884986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the metabolic stability of AraF-G significant?
A2: AraF-G demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability is crucial for its potential as a therapeutic agent. Increased stability compared to other nucleoside analogs could translate to a longer half-life in vivo, potentially leading to increased efficacy and a wider therapeutic window.
Q2: What is the significance of investigating fluorocarbocyclic guanosine analogs like those mentioned in the third abstract in relation to AraF-G?
A4: The third abstract focuses on fluorocarbocyclic guanosine analogs, specifically exploring their antiviral activity. [] While structurally different from AraF-G, these analogs share a similar mechanism of action by targeting viral DNA polymerase. Studying the structure-activity relationship of these analogs, particularly their potency and selectivity against herpes simplex virus, can provide valuable insights for optimizing the design of related nucleoside analogs like AraF-G for improved antiviral or anticancer activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


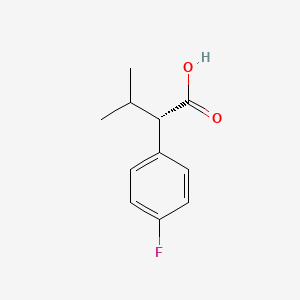
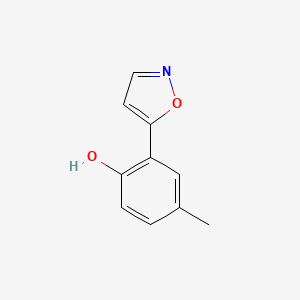
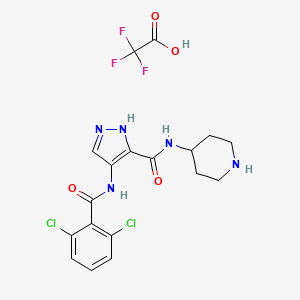

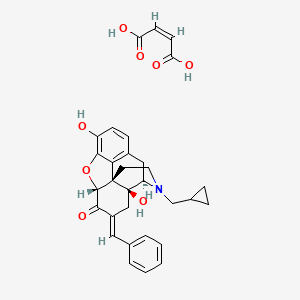


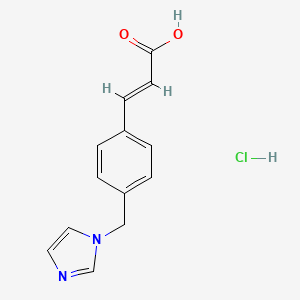
![rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B1139523.png)
